molecular formula C18H29NO B5107173 1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine

1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine

Cat. No.: B5107173
M. Wt: 275.4 g/mol
InChI Key: NGDABHMEGMIELZ-UHFFFAOYSA-N
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Description

1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine is an organic compound that features a pyrrolidine ring attached to a propyl chain, which is further connected to a phenoxy group substituted with tert-butyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine typically involves the reaction of 2-tert-butyl-5-methylphenol with 3-chloropropylpyrrolidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the alkyl halide, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The pyrrolidine ring can be reduced to form secondary amines.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine exerts its effects involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions, while the pyrrolidine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-[3-(2-tert-butylphenoxy)propyl]pyrrolidine
  • 1-[3-(2-methylphenoxy)propyl]pyrrolidine
  • 1-[3-(2-tert-butyl-5-methylphenoxy)ethyl]pyrrolidine

Comparison: 1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine is unique due to the presence of both tert-butyl and methyl groups on the phenoxy ring, which can influence its steric and electronic properties

Properties

IUPAC Name

1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO/c1-15-8-9-16(18(2,3)4)17(14-15)20-13-7-12-19-10-5-6-11-19/h8-9,14H,5-7,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDABHMEGMIELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)C)OCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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